molecular formula C10H10F2O4 B2876425 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde CAS No. 2384881-81-4

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde

Cat. No.: B2876425
CAS No.: 2384881-81-4
M. Wt: 232.183
InChI Key: UFASFISXVHQXTA-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethoxy)benzoic acid” is a related compound with a molecular weight of 188.13 . Another related compound, “2-(Difluoromethoxy)aniline”, has a molecular weight of 159.13 .


Synthesis Analysis

Difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular formula for “2-(Difluoromethoxy)aniline” is CHFNO, with an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da . The molecular formula for “2-(Difluoromethoxy)benzaldehyde” is CHFO .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S have been recently advanced .


Physical and Chemical Properties Analysis

The physical properties of related compounds such as “2-(Difluoromethoxy)aniline” include a boiling point of 205°C .

Scientific Research Applications

Analytical Chemistry Applications

A study by Hara et al. (1994) synthesized 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aromatic aldehydes, suggesting that similar compounds, including 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde, could potentially serve as derivatization agents in analytical methodologies for the detection and quantification of specific chemical groups in complex mixtures (Hara et al., 1994).

Synthesis of Complex Molecules

Morimoto et al. (2012) investigated the mechanistic borderline of one-step hydrogen atom transfer versus stepwise Sc(3+)-coupled electron transfer from benzyl alcohol derivatives to a non-heme iron(IV)-oxo complex. This research into the oxidation mechanisms could be relevant for the development of synthetic pathways involving this compound as a substrate or intermediate (Morimoto et al., 2012).

Materials Science and Conducting Polymers

Krebs and Jensen (2003) explored the synthesis of versatile fluorine compounds for research on fluorinated materials, highlighting the potential of fluorinated benzaldehydes in the development of new materials with enhanced properties, such as conducting polymers (Krebs & Jensen, 2003).

Mechanism of Action

The mechanism of action of difluoromethoxy compounds is not completely established .

Safety and Hazards

Safety data sheets for related compounds suggest that they may be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also flammable .

Properties

IUPAC Name

2-(difluoromethoxy)-4,6-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFASFISXVHQXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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